1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one
Overview
Description
The compound 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential biological activities. The literature presents various synthetic routes and reactions involving related heterocyclic systems, which provide insights into the chemistry of such compounds.
Synthesis Analysis
Several papers describe synthetic methods for compounds related to 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one. For instance, fused 1H-pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized using fused 2(1H)-pyridinethiones as starting components, which could be structurally related to the target compound . Additionally, the synthesis of 1,9a-dihydropyrido[2,1-c][1,4]thiazines was achieved through a stepwise pathway from phenylmethanesulfonyl chlorides . These methods could potentially be adapted for the synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal and molecular structure of a pyrido[3,2-f][1,4]thiazepine derivative was determined, revealing a boat conformation of the 1,4-thiazepine ring . Although not directly about 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one, this information provides a basis for understanding the structural characteristics of similar heterocyclic systems.
Chemical Reactions Analysis
The reactivity of related heterocyclic systems has been explored in several studies. For instance, the reactivity of 1H-pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide was investigated, leading to the synthesis of novel derivatives . This suggests that the 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one system may also exhibit diverse reactivity, allowing for the generation of various derivatives through nucleophilic substitution, amination, and other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and reactivity. For example, the one-pot synthesis of benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides suggests that these compounds have high functional group tolerance and broad substrate scope . This implies that 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one may also possess versatile chemical properties, making it suitable for various chemical modifications and applications.
Scientific Research Applications
Antibacterial and Antimicrobial Activities
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one and its derivatives have been explored for their potential in antimicrobial and antibacterial activities. Research conducted by Jain et al. involved the synthesis of 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole, which demonstrated significant antimicrobial activity against S. aureus, E. coli, and B. subtilis. Similarly, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which showed antimicrobial potential against similar strains and antifungal activity against A. niger and C. albicans. Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole, which was evaluated for antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa.
Synthesis Methods
The compound has been the subject of various synthesis methods. For example, in the study by Parab et al., (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one was synthesized, demonstrating the compound's versatility in chemical synthesis and its potential as a precursor or intermediate in creating other complex molecules.
Cheminformatics
In cheminformatics, the compound's molecular information, such as structure, chemical names, physical and chemical properties, classification, and patents, is valuable for research and development. This data aids in understanding the compound's behavior in different environments and its potential for various applications in scientific research.
Research and Publication
The compound and its derivatives have been the subject of numerous research articles, demonstrating its relevance in current scientific inquiries. Journals like BMC Chemistry, which publishes research articles, database articles, reviews, software articles, matters arising, and comments, are platforms where such research is disseminated, indicating the ongoing interest and investigations into compounds like 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one.
Safety And Hazards
properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]thiazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOASKSPVGGTZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171705 | |
Record name | Abbott 29590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one | |
CAS RN |
18504-81-9 | |
Record name | 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18504-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abbott 29590 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018504819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abbott 29590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-1H-PYRIDO(2,3-B)(1,4)THIAZIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PL1478Z1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.